![molecular formula C13H11F3N2 B1467640 {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine CAS No. 1255636-50-0](/img/structure/B1467640.png)
{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine
Descripción general
Descripción
{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine, also known as TFPPM, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a small molecule that is structurally related to 4-aminopyridine, a compound that has been used in the past for its pharmacological properties. TFPPM has been studied for its potential applications in biochemistry, pharmacology, and medical research.
Aplicaciones Científicas De Investigación
{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medical research. In biochemistry, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine has been studied for its potential to modulate enzyme activity. In pharmacology, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine has been studied for its potential to act as an agonist or antagonist of various receptors. In medical research, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine has been studied for its potential to act as an anti-inflammatory agent or an antioxidant. In addition, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine has been studied for its potential to act as an insecticide.
Mecanismo De Acción
The exact mechanism of action of {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine is not fully understood, but it is thought to act by binding to specific receptors in the body. Once bound, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine can modulate the activity of the receptor, leading to a variety of effects. For example, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine can act as an agonist or antagonist of various receptors, leading to either an increase or decrease in the activity of the receptor. In addition, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine can act as an anti-inflammatory agent or an antioxidant, leading to a reduction in inflammation or oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine have been studied in various organisms, including humans, mice, and rats. In humans, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine has been studied for its potential to act as an agonist or antagonist of various receptors, leading to either an increase or decrease in the activity of the receptor. In addition, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine has been studied for its potential to act as an anti-inflammatory agent or an antioxidant, leading to a reduction in inflammation or oxidative stress. In mice and rats, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine has been studied for its potential to act as an insecticide, leading to a reduction in the number of insects in an area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine in laboratory experiments include its low cost and availability, as well as its stability in various solvents. In addition, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
The potential future directions for {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine research include further investigation of its mechanism of action, its potential applications in biochemistry and pharmacology, and its potential to act as an insecticide. In addition, further research is needed to determine the optimal dosage and administration of {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine for various applications. Finally, further research is needed to determine the long-term safety and efficacy of {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine in humans and other organisms.
Propiedades
IUPAC Name |
[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(7-17)8-18-12/h1-6,8H,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPFVUDWNWEKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



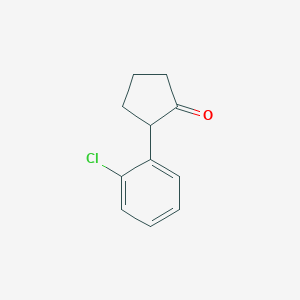

![6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467562.png)

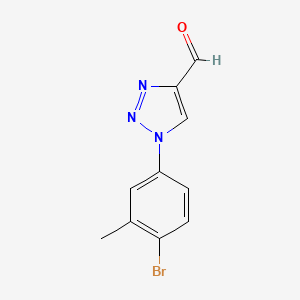
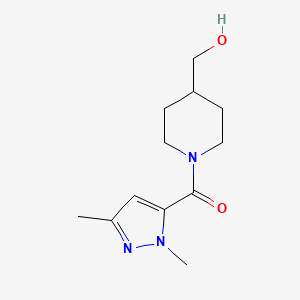
![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467569.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467570.png)
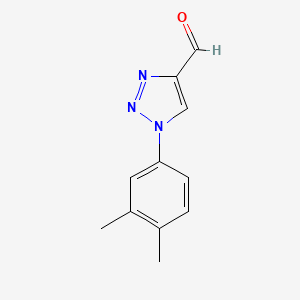
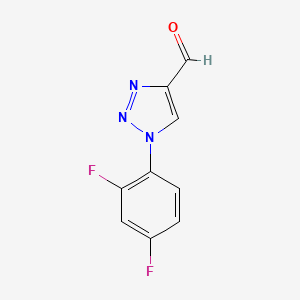
![1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467574.png)
![1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467575.png)
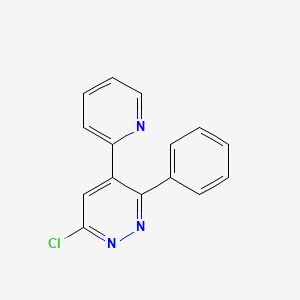
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate](/img/structure/B1467580.png)